molecular formula C18H24N6O B5550663 N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer B5550663
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: CNLMULPUVFIRJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

"N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine" is a compound that falls under the broader category of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have garnered attention due to their diverse pharmacological activities and their potential in therapeutic applications. The pyrazolo[1,5-a]pyrimidine scaffold is a key structural motif in medicinal chemistry, involved in the development of molecules with anti-inflammatory, anticancer, and vasodilator activities, among others.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multistep reactions, starting from the appropriate pyrazole precursors. Regioselective synthesis methods have been developed to introduce various substituents into the pyrazolo[1,5-a]pyrimidine framework, enabling the exploration of structure-activity relationships. These methods often involve cyclization reactions, functional group transformations, and the use of palladium-catalyzed coupling reactions (Drev et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine, is characterized by X-ray diffraction studies. These analyses reveal the conformations, electronic configurations, and intermolecular interactions critical for their biological activity. The crystal structure analysis helps in understanding the molecular basis of the compound's interaction with biological targets (Lu Jiu-fu et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

  • Antitumor and Antimicrobial Activities : A study described the synthesis of novel compounds using enaminones as building blocks, which led to the creation of substituted pyrazoles showing antitumor and antimicrobial activities. These compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil (Riyadh, 2011).

  • Cognitive Impairment Treatment : Research on 3-aminopyrazolo[3,4-d]pyrimidinones indicated their use as inhibitors for phosphodiesterase 1 (PDE1), with potential applications in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Chemical Synthesis and Regioselectivity

  • Regioselective Synthesis : A method for the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines was explored, highlighting the tunability of N-alkylation and providing a pathway for creating diverse derivatives with potential pharmacological activities (Drev et al., 2014).

  • Fluorescent Probes Development : The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores was discussed. These compounds could serve as fluorescent probes for biological or environmental species detection (Castillo et al., 2018).

Anticancer and Anti-inflammatory Properties

  • Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized, showing significant anticancer and anti-5-lipoxygenase activities. This research underscores the potential of pyrazolo[3,4-d]pyrimidines in developing new therapeutic agents (Rahmouni et al., 2016).

Eigenschaften

IUPAC Name

N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-11-9-15(24-18(20-11)12(2)13(3)22-24)19-10-16-21-17(23-25-16)14-7-5-4-6-8-14/h9,14,19H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLMULPUVFIRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=NC(=NO3)C4CCCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.